molecular formula C14H8N4O2S B14343217 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one CAS No. 105959-48-6

4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B14343217
CAS No.: 105959-48-6
M. Wt: 296.31 g/mol
InChI Key: IGQNWOVKTRCPET-UHFFFAOYSA-N
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Description

4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one is a complex organic compound that features an azide group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the azide group via nucleophilic substitution reactions. The thiophene ring is often introduced through cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: May be used in the development of new materials with unique electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one is not well-documented. the azide group is known to participate in click chemistry reactions, which are widely used in bioconjugation and material science. The thiophene and oxazole rings may also contribute to the compound’s electronic properties, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Azidophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-[(4-Azidophenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one imparts unique electronic properties compared to its analogs with phenyl or furan rings. This makes it particularly interesting for applications in material science and electronic devices.

Properties

CAS No.

105959-48-6

Molecular Formula

C14H8N4O2S

Molecular Weight

296.31 g/mol

IUPAC Name

4-[(4-azidophenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C14H8N4O2S/c15-18-17-10-5-3-9(4-6-10)8-11-14(19)20-13(16-11)12-2-1-7-21-12/h1-8H

InChI Key

IGQNWOVKTRCPET-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O2

Origin of Product

United States

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